molecular formula C18H28O B12689925 alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol CAS No. 85187-16-2

alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol

Cat. No.: B12689925
CAS No.: 85187-16-2
M. Wt: 260.4 g/mol
InChI Key: RRRMRASQZQTKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol (CAS 85187-16-2) is an organic compound with the molecular formula C18H28O and a molecular weight of 260.42 g/mol . This aromatic-substituted secondary alcohol features a benzyl alcohol group linked to a trimethylcyclopentyl-propyl chain, a structure of potential interest in various research fields . While specific biological or mechanistic studies on this exact molecule are limited, its structure suggests potential as a building block or intermediate in organic synthesis. Researchers may investigate its utility in the development of novel compounds for fragrance and flavor research, given that structurally related alicyclic and aromatic alcohols are often evaluated for such applications . The compound's calculated physical properties include a density of 0.941 g/cm³ and a high boiling point of approximately 357.8°C, which may inform handling and experimental design . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets prior to handling.

Properties

CAS No.

85187-16-2

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

1-phenyl-4-(2,2,3-trimethylcyclopentyl)butan-1-ol

InChI

InChI=1S/C18H28O/c1-14-12-13-16(18(14,2)3)10-7-11-17(19)15-8-5-4-6-9-15/h4-6,8-9,14,16-17,19H,7,10-13H2,1-3H3

InChI Key

RRRMRASQZQTKRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1(C)C)CCCC(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Step 1: Wittig Reaction

The cyclopentanone derivative undergoes a Wittig reaction:
$$
\text{Cyclopentanone} + \text{Phosphorus Ylide} \rightarrow \text{Alkene Intermediate}
$$

  • Conditions : Anhydrous solvents (e.g., tetrahydrofuran), inert atmosphere (argon or nitrogen).
  • Catalysts : Triphenylphosphine and strong bases like sodium hydride.

Step 2: Chain Extension

The alkene intermediate reacts with a Grignard reagent (e.g., ethylmagnesium bromide) to extend the carbon chain:
$$
\text{Alkene Intermediate} + \text{Grignard Reagent} \rightarrow \text{Propyl Intermediate}
$$

  • Conditions : Low temperatures (-10°C to 0°C) to control reactivity.
  • Solvents : Ether or tetrahydrofuran.

Step 3: Benzylation

The propyl intermediate reacts with benzaldehyde in the presence of reducing agents:
$$
\text{Propyl Intermediate} + \text{Benzaldehyde} \xrightarrow{\text{Reduction}} \text{Benzyl Alcohol Derivative}
$$

  • Reducing Agents : Sodium borohydride or lithium aluminum hydride.
  • Solvents : Alcohols such as methanol or ethanol.

Step 4: Purification

The final product is purified through:

  • Distillation under reduced pressure (e.g., boiling point ~70°C at 0.4 torr).
  • Recrystallization using organic solvents like hexane or ethyl acetate.

Reaction Conditions and Notes

Step Key Reagents Conditions Notes
Wittig Reaction Phosphorus ylide, cyclopentanone Anhydrous THF, inert gas Ensures selective formation of alkene intermediate.
Chain Extension Grignard reagent -10°C to 0°C Controls exothermic reaction; excess reagent may lead to side products.
Benzylation Benzaldehyde, reducing agent Room temperature Reducing agent choice affects yield and purity of benzyl alcohol.
Purification Organic solvents Reduced pressure Achieves high-purity product suitable for industrial applications.

Challenges in Preparation

  • Steric Hindrance : The bulky trimethylcyclopentane group can reduce reactivity in subsequent steps.
  • Side Reactions : Over-reduction or polymerization during benzylation can lower yields.
  • Purity Control : Impurities from unreacted intermediates require careful purification techniques.

Applications of Synthetic Methods

The described methods are widely applicable for synthesizing derivatives with similar structures, particularly those used in:

  • Fragrance compounds with unique odor profiles.
  • Pharmaceutical intermediates requiring specific stereochemistry.

Chemical Reactions Analysis

alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: undergoes various chemical reactions, including:

Scientific Research Applications

Fragrance and Flavor Applications

Fragrance Composition
The compound has been identified as a valuable ingredient in perfumery due to its pleasant odor profile. It can be utilized in various products such as:

  • Fine fragrances : Used in perfumes to impart unique scent characteristics.
  • Household products : Incorporated into cleaning agents and air fresheners for enhanced aroma.
  • Cosmetics : Added to lotions and creams to improve sensory qualities.

According to patent EP2252674B1, the compound can be employed in concentrations ranging from 0.001% to 20% depending on the desired fragrance intensity and the nature of the product being formulated .

Flavoring Agent
In food applications, alpha-(3-(2,2,3-trimethylcyclopentyl)propyl)benzyl alcohol is recognized as a Generally Recognized As Safe (GRAS) substance. It is used to enhance flavors in various food products while adhering to safety standards established by regulatory bodies .

Toxicological Assessments

Safety Profile
Extensive toxicological studies have been conducted to evaluate the safety of this compound when used as a fragrance ingredient. Research indicates that:

  • Low toxicity : The compound exhibits low acute and subchronic toxicity when applied dermally or orally .
  • Carcinogenicity : No evidence of carcinogenic effects has been observed in long-term studies involving animal models .
  • Irritation potential : The compound is generally non-irritating and non-sensitizing at commonly used concentrations .

Case Study 1: Use in Household Products

A study examined the incorporation of this compound in fabric softeners. The research demonstrated that at concentrations of 0.001% to 0.05%, the compound effectively masked undesirable odors while providing a pleasant fragrance upon use .

Case Study 2: Cosmetic Formulations

In cosmetic formulations, this alcohol was evaluated for its stability and sensory properties. Results indicated that it contributed positively to the overall user experience without compromising product integrity or safety.

Data Summary Table

Application AreaConcentration RangeKey Findings
Fragrance0.001% - 20%Enhances scent profiles; effective in perfumes
FlavoringGRAS statusSafe for food applications
Household Products0.001% - 0.05%Effective odor masking
CosmeticsVariableImproves sensory qualities without irritation

Mechanism of Action

The mechanism of action of alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Substituent Features Key Differences vs. Target Compound Potential Applications Reference
alpha-Cyclopropylbenzyl alcohol 63226-80-2 Cyclopropyl group at alpha position Smaller cyclic substituent; less steric bulk Fragrances, pharmaceuticals
3-Chlorobenzyl alcohol 873-63-2 Chlorine at meta position Halogen substitution; polar functional group Disinfectants, intermediates
p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol HCl 1219960-69-6 Cyclopropyl (para), aminoethyl chain Amino group introduces basicity; para substitution Bioactive molecules
2,3,4-Trifluorobenzyl alcohol 144284-24-2 Trifluoromethyl groups at ortho/meta/para High electronegativity; altered boiling point (195.5°C) Electronics, specialty solvents
alpha-[2-(Methylamino)ethyl]benzyl alcohol 42142-52-9 Aminoethyl chain at alpha position Nitrogen functionality; increased solubility in acidic media Pharmaceutical intermediates

Key Comparison Metrics

Lipophilicity and Solubility :
  • The target compound’s trimethylcyclopentylpropyl chain significantly increases lipophilicity compared to smaller substituents (e.g., cyclopropyl in 63226-80-2) or polar groups (e.g., chlorine in 873-63-2). This makes it less water-soluble but more compatible with non-polar matrices like oils or waxes .
  • Fluorinated analogues (e.g., 144284-24-2) exhibit unique solubility profiles due to fluorine’s polarity, but their linear structures lack the steric hindrance of the target’s branched cyclopentyl group .
Volatility and Stability :
  • The bulky trimethylcyclopentyl group likely reduces volatility compared to straight-chain alkyl derivatives (e.g., alpha-Propylphenethyl alcohol, 705-73-7), enhancing persistence in fragrance applications .
Reactivity :
  • Halogenated derivatives (e.g., 873-63-2) are more reactive in nucleophilic substitutions, whereas the target compound’s hydrocarbon substituent favors radical or oxidation reactions .
  • Aminoethyl derivatives (e.g., 42142-52-9) can participate in acid-base interactions, unlike the target compound’s inert alkyl chain .

Fragrance Industry

  • The trimethylcyclopentyl group’s rigidity and hydrophobicity align with odorants like Verdox or Terpineol, which rely on bulky substituents for slow evaporation and long-lasting scent profiles .
  • In contrast, fluorinated alcohols (e.g., 144284-24-2) are rarely used in perfumery due to their sharp odor profiles but find niche roles in electronic materials .

Pharmaceutical Intermediates

  • Amino-substituted benzyl alcohols (e.g., 1219960-69-6) are precursors to adrenergic agonists, whereas the target compound’s lack of functional groups limits direct bioactivity. However, its lipophilicity could aid drug delivery systems .

Biological Activity

Alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol is a complex organic compound notable for its unique branched cyclopentane structure, which contributes to its steric hindrance and potential reactivity. This article examines the biological activity of this compound, including its synthesis, properties, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28O, with a molecular weight of approximately 260.40 g/mol. It appears as a colorless to pale yellow liquid with a characteristic aromatic odor and is soluble in organic solvents but has limited solubility in water.

Synthesis

The synthesis of this compound involves multiple steps that require careful control of reaction conditions. The process typically includes the formation of the benzyl alcohol moiety and the branched cyclopentyl group, which can be achieved through various organic synthesis techniques.

Toxicological Profile

Research indicates that this compound exhibits low toxicity levels. In studies involving similar compounds such as benzyl alcohol, no significant carcinogenic or mutagenic effects were observed. The aryl alkyl alcohols generally demonstrate low acute and subchronic dermal and oral toxicity .

Biological Activity Findings
Toxicity Low acute and subchronic toxicity; no carcinogenicity in chronic studies .
Genotoxicity No significant mutagenicity or clastogenicity observed .
Reproductive Effects No adverse effects on reproductive function noted .

Interaction with Biological Systems

The interactions of this compound with biological systems are still under investigation. Its structural characteristics suggest potential applications in the fragrance and flavor industry due to its aromatic properties. Understanding how this compound interacts with other fragrance components is crucial for formulating effective products in cosmetics and food industries.

Q & A

Q. What are the recommended synthetic pathways for alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of substituted benzyl alcohols often involves reduction or alkylation strategies. For example, 3-hydroxybenzyl alcohol is synthesized via reduction of 3-hydroxybenzaldehyde using sodium borohydride or catalytic hydrogenation . For the target compound, the 2,2,3-trimethylcyclopentylpropyl group may require stereoselective alkylation or Grignard reactions. Key factors include:

  • Catalyst selection : Palladium or nickel catalysts for hydrogenation of aromatic intermediates.
  • Solvent systems : Polar aprotic solvents (e.g., THF) to stabilize intermediates.
  • Purification : Column chromatography (silica gel) or distillation for isolating volatile byproducts .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR to verify the benzyl alcohol moiety (δ ~4.5 ppm for -CH2_2OH) and cyclopentyl protons (δ 1.2–2.1 ppm) .
  • GC-MS : To detect impurities (e.g., unreacted trimethylcyclopentane derivatives) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95% by area) .

Advanced Research Questions

Q. How does the steric hindrance of the 2,2,3-trimethylcyclopentyl group affect the compound’s reactivity in catalytic transformations?

Methodological Answer: The bulky cyclopentyl group may impede nucleophilic attacks or catalytic interactions. For example:

  • Hydrogenation challenges : Steric hindrance can reduce catalyst accessibility, requiring high-pressure conditions or specialized ligands (e.g., Wilkinson’s catalyst) .
  • Oxidation studies : Tertiary alcohols (e.g., alpha-methylbenzyl alcohol) resist oxidation under mild conditions; advanced oxidizing agents like Dess-Martin periodinane may be needed .
  • Kinetic studies : Compare reaction rates with less hindered analogs (e.g., benzyl alcohol) to quantify steric effects .

Q. What analytical approaches can resolve contradictions in reported toxicity data for structurally similar benzyl alcohol derivatives?

Methodological Answer: Discrepancies in toxicity (e.g., LD50_{50} values for benzyl alcohol: 1230 mg/kg in rats vs. 2000 mg/kg in rabbits ) may arise from species-specific metabolism or assay conditions. Strategies include:

  • In vitro assays : Use hepatic microsomes from multiple species to assess metabolic stability.
  • Dose-response modeling : Apply OECD Test Guideline 403 (inhalation toxicity) to standardize protocols .
  • Computational toxicology : QSAR models to predict acute oral toxicity based on substituent electronegativity and logP values .

Q. How can the compound’s potential as a chiral building block be evaluated for pharmaceutical applications?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol to resolve enantiomers .
  • Stereochemical stability : Monitor racemization under acidic/basic conditions via polarimetry or CD spectroscopy.
  • Biological assays : Test enantiomers against target receptors (e.g., GPCRs) to identify bioactive configurations .

Q. What strategies mitigate decomposition during long-term storage of this alcohol?

Methodological Answer:

  • Stabilizers : Add antioxidants like BHT (0.1% w/w) to prevent radical-mediated oxidation .
  • Storage conditions : Argon atmosphere at –20°C in amber vials to limit light/oxygen exposure.
  • Stability-indicating assays : Periodic HPLC analysis to track degradation products (e.g., benzaldehyde derivatives) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, goggles, and fume hood use due to potential skin/eye irritation (similar to benzyl alcohol ).
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid.
  • Waste disposal : Incinerate in EPA-approved facilities under UN 3438 guidelines for toxic solids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.